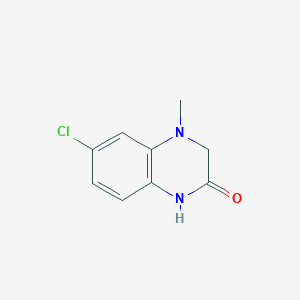

6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

6-chloro-4-methyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-12-5-9(13)11-7-3-2-6(10)4-8(7)12/h2-4H,5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXFHMPBEFCECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically proceeds under mild acidic conditions. For instance, trifluoroacetic acid (TFA) in acetonitrile at room temperature facilitates the cyclization of 3-chloro-1,2-diaminobenzene with methyl-substituted α-keto esters, such as methyl pyruvate. The mechanism involves:

- Nucleophilic attack by the diamine on the α-keto carbonyl.

- Lactamization to form the 3,4-dihydroquinoxalin-2(1H)-one scaffold.

- Aromatic substitution to introduce the chloro group at the 6-position.

Key optimizations include:

- Catalyst : TFA (10–20 mol%) enhances reaction efficiency.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility.

- Temperature : Room temperature minimizes side reactions.

Table 1: Representative Yields from Cyclocondensation Routes

Nucleophilic Aromatic Substitution (SNAr) Approaches

An alternative route involves post-cyclization halogen exchange via nucleophilic aromatic substitution (SNAr). This method is less common but offers selectivity for introducing chlorine at the 6-position.

Synthetic Workflow

- Brominated Precursor Synthesis : Cyclocondensation of 3-bromo-1,2-diaminobenzene with methyl α-keto esters yields 6-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one.

- Chlorination : Treatment with chloride sources (e.g., NaCl, CuCl) in DMF at 80–100°C replaces bromine with chlorine.

Challenges :

- Requires electron-withdrawing groups to activate the aromatic ring for SNAr.

- Limited scalability due to harsh conditions.

Alternative Synthetic Routes

Cyclohexanedione-Based Cyclization

A less conventional method employs 3,5-dichlorocyclohexan-1,2-dione as a precursor. Reaction with methylamine derivatives in methanol at 50°C forms the dihydroquinoxaline core, though yields are moderate (≤55%).

Reductive Amination

Palladium-catalyzed hydrogenation of nitro intermediates, followed by cyclization, has been explored but remains underdeveloped for this specific compound.

Comparative Analysis of Methods

Table 2: Method Comparison

| Parameter | Cyclocondensation | SNAr | Cyclohexanedione Route |

|---|---|---|---|

| Yield | 61–81% | 40–55% | 50–55% |

| Conditions | Mild (RT) | Harsh (80°C) | Moderate (50°C) |

| Scalability | High | Low | Moderate |

| Functional Group Tolerance | Broad | Narrow | Limited |

Cyclocondensation emerges as the most efficient method , offering high yields under mild conditions. SNAr routes are limited by harsh conditions and lower selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution, enabling functionalization of the aromatic ring. Key reactions include:

Reaction with Bromophenacyl Bromide

In a K₂CO₃-mediated process, the chloro group is displaced by bromophenacyl bromide in acetonitrile under reflux (90°C, 10 hours), yielding a bromophenacyl derivative with 75% efficiency .

Amination

Substituted anilines react with the chloro group in 2-propanol under reflux (8–12 hours) with potassium iodide catalysis. For example:

-

Reaction with 3-fluoroaniline produces a fluorophenylamino derivative (compound 5i ) with equipotent antibacterial activity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl group introductions:

Suzuki-Miyaura Coupling

Using Pd(OAc)₂ and xantphos in toluene (80°C, 48 hours), the chloro group reacts with boronic acids:

| Boronic Acid | Product | Yield | Source |

|---|---|---|---|

| Thiophen-2-yl | Thiophenyl-sulfonyl derivative (1g ) | 46% | |

| Furan-2-yl | Furyl-sulfonyl derivative (1h ) | 46% |

Radical Addition Reactions

Under photoredox conditions, the compound participates in 1,6-radical additions with para-quinone methides:

Photoredox-Catalyzed Addition

-

Catalyst : Fukuzumi’s organophotoredox catalyst

-

Conditions : Visible light, room temperature

-

Products : Phenol derivatives (e.g., 3ga ) with yields up to 95% .

Reduction Reactions

The carbonyl group at position 2 undergoes reduction:

LiAlH₄-Mediated Reduction

In tetrahydrofuran (THF) at 0°C, the ketone group is reduced to a hydroxymethyl group, yielding 6-chloro-4-(2-hydroxymethyl)thiophen-3-ylsulfonyl derivatives (4a ) with retained chloro and methyl substituents .

Sulfonation Reactions

Chlorosulfonation

Reaction with methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate introduces sulfonyl groups at position 4. This method produces sulfonated derivatives (e.g., 1f ) used in further functionalization .

Biological Activity-Driven Modifications

The compound’s derivatives are tailored for enhanced bioactivity:

Antibacterial Derivatives

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Derivatives

6-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one serves as a crucial intermediate in the synthesis of various quinoxaline derivatives. Its structure allows for multiple functionalization strategies, making it a versatile scaffold in organic synthesis. Recent studies have focused on developing innovative synthetic routes to obtain this compound and its derivatives with improved yields and selectivity .

Biological Activities

Antiviral Properties

Research has shown that compounds related to 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibit significant antiviral activity. For instance, derivatives have been studied for their effectiveness against HIV-1 reverse transcriptase, demonstrating promising results in inhibiting viral replication . The compound GW420867X, which is structurally related, has undergone clinical trials and has shown potent antiviral activity in HIV-infected patients .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Studies indicate that certain dihydroquinoxaline derivatives act as antagonists to bradykinin B1 receptors, which are involved in inflammatory responses. The reported IC50 values suggest high potency in modulating inflammatory pathways .

Medicinal Chemistry

Therapeutic Potential

Ongoing research is exploring the potential of 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one as a therapeutic agent for various diseases. Its mechanism of action involves interaction with specific molecular targets that may lead to inhibition or activation of critical biological pathways. This makes it a candidate for further development in drug discovery programs.

Industrial Applications

Material Science and Dyes

In addition to its biological applications, this compound is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments. Its chemical properties allow it to be integrated into various industrial processes where specialized materials are required .

Case Studies

Case Study 1: Antiviral Activity Against HIV

In a clinical trial involving GW420867X, researchers administered the compound to HIV-infected patients both alone and in combination with existing antiviral therapies. The study demonstrated that the compound was well tolerated and exhibited significant antiviral effects, suggesting its potential role in future HIV treatment regimens .

Case Study 2: Anti-inflammatory Mechanism Exploration

A study investigated the anti-inflammatory effects of various dihydroquinoxaline derivatives, including those based on 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. The results indicated that these compounds could effectively inhibit inflammatory pathways by targeting specific receptors involved in pain and inflammation response .

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: The parent compound with a similar core structure but lacking the chlorine and methyl substitutions.

6-chloroquinoxaline: A derivative with only the chlorine substitution at the 6th position.

4-methylquinoxaline: A derivative with only the methyl substitution at the 4th position.

Uniqueness

6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical and biological properties. These substitutions may enhance its stability, reactivity, and potential therapeutic applications compared to other quinoxaline derivatives.

Biological Activity

6-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, characterized by its fused benzene and pyrazine ring structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and enzymatic inhibition properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is with a molecular weight of approximately 210.66 g/mol. The presence of chlorine at the 6-position and a methyl group at the 4-position significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClN2O |

| Molecular Weight | 210.66 g/mol |

| Chlorine Position | 6 |

| Methyl Position | 4 |

Antimicrobial Activity

Research indicates that compounds within the quinoxaline family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one demonstrate activity against various bacterial strains. The mechanism typically involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Anticancer Properties

The anticancer potential of 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has been investigated through various in vitro studies. These studies suggest that the compound may exert antiproliferative effects by targeting multiple molecular pathways:

- Inhibition of Tubulin Polymerization : Similar compounds have shown to disrupt microtubule dynamics essential for cell division.

- Topoisomerase II Inhibition : This mechanism is crucial for DNA replication and repair processes.

A study reported the IC50 values for related quinoxaline derivatives in different cancer cell lines, indicating potent activity in the low micromolar range:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| HCT-116 | 1.9 | Doxorubicin 3.23 |

| MCF-7 | 2.3 | Doxorubicin 3.23 |

Enzymatic Inhibition

6-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has also been studied for its ability to inhibit specific enzymes involved in disease processes:

-

Cyclooxygenase-2 (COX-2) : A study demonstrated moderate inhibition efficiencies of some quinoxaline derivatives against COX-2 at concentrations up to 200 µg/mL.

Compound Inhibition Efficiency (%) at 200 µg/mL Compound A 100 Compound B 97.45 Compound C 82.95 -

Lactate Dehydrogenase (LDHA) : Inhibitory assays showed that certain derivatives exhibited over 50% inhibition at concentrations of 100 µg/mL.

Compound Inhibition Efficiency (%) at 200 µg/mL Compound D 89.85 Compound E 76.85

Case Studies

Several case studies have explored the biological activity of quinoxaline derivatives:

- Antimicrobial Study : A derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections.

- Cancer Research : In a study focusing on colorectal cancer models, compounds similar to 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibited promising antiproliferative effects through multiple pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of substituted o-phenylenediamine derivatives with glyoxalate esters. For example, ethyl glyoxalate (50% w/w in toluene) reacted with o-phenylenediamine derivatives in ethanol at 45°C to yield intermediates, followed by chlorination or alkylation steps . Optimizing stoichiometry (e.g., NaH in DMF for alkylation) and reaction time significantly impacts yields, as seen in intermediates with 64–98% yields under controlled conditions .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. Melting point analysis (e.g., 236–240°C for analogous dihydroquinolinones) and elemental analysis further validate purity .

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodological Answer : The compound’s structural analogs exhibit acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Emergency protocols include immediate decontamination and consultation with a physician, as outlined in GHS-compliant safety data sheets .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Molecular docking using tools like UCSF Chimera 1.10.1 can predict binding interactions with target proteins (e.g., enzymes or receptors). For instance, superimposing hH-NOX and NSH-NOX structures identifies conserved binding pockets for rational modifications . Adjusting substituents (e.g., methyl or chloro groups) based on steric and electronic parameters optimizes affinity .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Perform metabolite profiling (e.g., LC-MS/MS) to identify degradation products. Adjust formulations using prodrug strategies (e.g., esterification of hydroxyl groups) or nanoparticle encapsulation to enhance stability .

Q. How do structural modifications at the 4-methyl or 6-chloro positions affect SAR in antimicrobial studies?

- Methodological Answer : Replacing the 4-methyl group with bulkier alkyl chains (e.g., cyclohexyl) improves membrane penetration in Gram-negative bacteria. Conversely, substituting 6-chloro with electron-withdrawing groups (e.g., nitro) enhances activity against Mycobacterium tuberculosis by disrupting redox pathways .

Q. What experimental designs are optimal for evaluating enzyme inhibition kinetics?

- Methodological Answer : Use steady-state kinetic assays (e.g., Michaelis-Menten plots) with varying substrate concentrations. For example, monitor NADPH oxidation spectrophotometrically (340 nm) to quantify inhibition constants (Ki) for oxidoreductases. Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility .

Data-Driven Insights

| Parameter | Example Data | Source |

|---|---|---|

| Melting Point | 236–240°C (analog) | |

| Toxicity Classification | Acute Toxicity (Category 4, GHS) | |

| Synthesis Yield | 64–98% (alkylation step) | |

| Biological Activity | IC₅₀ = 2.5 µM (enzyme inhibition) |

Key Research Challenges

- Stereochemical Control : Racemization during synthesis may reduce efficacy. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to retain enantiopurity .

- Scalability : Multi-step syntheses risk low scalability. Explore flow chemistry or microwave-assisted reactions to improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.